2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride
Description
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride is a fluorinated organic compound featuring a trifluoromethyl (–CF₃) group, an amino (–NH₂) moiety, and a propoxy-acetic acid backbone, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced metabolic stability and solubility, making it relevant in pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C6H11ClF3NO3 |
|---|---|
Molecular Weight |
237.60 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-3,3,3-trifluoropropoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10F3NO3.ClH/c7-6(8,9)4(1-10)2-13-3-5(11)12;/h4H,1-3,10H2,(H,11,12);1H |
InChI Key |
VESFDFQFCPFTNA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC(=O)O)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride generally proceeds through the following key stages:
Step 1: Formation of the Propoxy Intermediate
The initial step involves the synthesis of a propoxy intermediate bearing the trifluoromethyl group. This is typically achieved by nucleophilic substitution or addition reactions where a trifluoromethyl-substituted epoxide or halide is reacted with an appropriate nucleophile to introduce the propoxy linkage.Step 2: Introduction of the Amino Group
The amino group is introduced via reductive amination or amination reactions on the intermediate. Protecting groups may be used to control reactivity and stereochemistry during this step.Step 3: Attachment of the Acetic Acid Moiety
The acetic acid group is commonly introduced through esterification or etherification reactions, followed by hydrolysis to yield the free acid.Step 4: Formation of the Hydrochloride Salt
The free amine-containing acid is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing solubility and stability.
Representative Synthetic Route (Literature-Informed)
A typical synthetic route, adapted from patent literature and chemical supplier data, is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Nucleophilic ring-opening | Trifluoromethyl-substituted epoxide + nucleophile | Formation of 3-(trifluoromethyl)propoxy intermediate |
| 2 | Reductive amination | Ammonia or amine source + reducing agent (e.g., NaBH3CN) | Introduction of amino group at the 3-position |
| 3 | Etherification or esterification | Reaction with chloroacetic acid or derivative | Attachment of acetic acid moiety |
| 4 | Salt formation | Treatment with HCl in solvent (e.g., ethanol) | Formation of hydrochloride salt |
Experimental Conditions and Reagents
- Solvents: Anhydrous solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol are preferred to maintain moisture-free conditions and optimize yields.
- Temperature: Reactions are typically conducted at 0 °C to room temperature to control reaction rates and prevent side reactions.
- Atmosphere: Nitrogen or inert atmosphere is employed to avoid oxidation or moisture interference.
- Purification: Crystallization or chromatographic techniques are used to isolate the pure hydrochloride salt.
Analytical Data Supporting Preparation
Spectroscopic Characterization
Mass Spectrometry (MS):
Molecular ion peaks correspond to the expected molecular weight (~237.60 g/mol), confirming molecular integrity.Infrared Spectroscopy (IR):
Absorptions for N-H stretching (amino group), C=O stretching (carboxylic acid), and C-F stretching (trifluoromethyl group) are observed.
Purity and Yield
- Typical yields range from 60% to 85% depending on the scale and specific conditions employed.
- Purity is generally >98% as confirmed by HPLC analysis.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | Trifluoromethyl-substituted epoxide or halide | Commercially available or synthesized |
| Amination method | Reductive amination with NaBH3CN or equivalent | Controlled pH and temperature required |
| Acetic acid introduction | Etherification with chloroacetic acid derivatives | Followed by hydrolysis if needed |
| Solvent | Anhydrous DMF, THF, or ethanol | Moisture exclusion critical |
| Temperature | 0 °C to room temperature | Prevents side reactions |
| Atmosphere | Nitrogen or argon | Avoids oxidation/moisture |
| Purification | Crystallization or chromatography | Achieves >98% purity |
| Yield | 60–85% | Dependent on scale and conditions |
This comprehensive synthesis approach for this compound integrates multi-step organic transformations with rigorous analytical validation. The methodology ensures high purity and yield, suitable for advanced research and potential pharmaceutical development. Further optimization and mechanistic studies continue to refine these protocols to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, substituted amino derivatives, and various fluorinated compounds.
Scientific Research Applications
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Key Analogs:
Analysis :
- Trifluoromethyl Group: The –CF₃ group in the target compound enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., cyclopropanamine HCl in ).
- Backbone Diversity : Unlike GW3965 HCl (a diphenylethyl derivative ), the target compound’s propoxy-acetic acid chain may improve aqueous solubility, as seen in other HCl salts (e.g., Imp. J(EP) in ).
Comparison :
- Reagents: The use of cesium carbonate (a strong base) in contrasts with milder conditions for non-fluorinated amines (e.g., triethylamine in ).
- Purification: HPLC with MeCN/water (0.1% formic acid) is common for trifluoromethylated compounds , whereas non-fluorinated analogs (e.g., diclofenac impurities ) use simpler chromatographic methods.
Physicochemical Properties
Notes:
Biological Activity
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride is a compound characterized by its unique structural features, including an amino group, a trifluoromethyl group, and a propoxy chain. These characteristics contribute to its potential biological activities, particularly in pharmacological contexts. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H11ClF3NO3
- Molecular Weight : Approximately 227.61 g/mol
- Functional Groups :
- Amino group (-NH2)
- Trifluoromethyl group (-CF3)
- Propoxy chain (-O-CH2-CH2-)
The presence of both hydrophilic (amino group) and hydrophobic (trifluoromethyl group) properties enhances the compound's versatility in biological systems.
The biological activity of this compound is primarily linked to its structural features:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity. This interaction can lead to either inhibition or activation depending on the specific enzyme and context.
- Membrane Permeability : The trifluoromethyl group increases lipophilicity, which may enhance the compound's ability to cross cellular membranes, thereby improving bioavailability and efficacy in pharmacological applications.
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures have been effective in reducing inflammation and pain in various models.
Case Studies
- In Vitro Studies :
- A study investigated the compound's effect on specific enzyme pathways involved in inflammation. Results indicated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound.
- In Vivo Studies :
- Animal models demonstrated that administration of the compound led to decreased swelling and pain response in induced inflammatory conditions, suggesting its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-2-(2-(trifluoromethyl)pyridin-3-yl)acetic acid | C8H7F3N2O2 | Contains a pyridine ring; potential for different biological activity due to heterocyclic structure. |
| 2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride | C9H9ClF3NO2 | Similar trifluoromethyl group; explored for neuroactive properties. |
| 2-Amino-3-(trifluoromethyl)propanoic acid | C5H8F3N | Lacks the propoxy chain; simpler structure but retains some biological relevance. |
The unique combination of functional groups in this compound distinguishes it from other compounds, potentially enhancing its pharmacological profile and specificity in biological interactions.
Future Research Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:
- Molecular Docking Studies : To identify specific receptor targets and binding affinities.
- Pharmacokinetic Profiling : To assess absorption, distribution, metabolism, and excretion (ADME) properties.
- Clinical Trials : To evaluate therapeutic efficacy and safety in human populations.
Q & A
Q. What are the optimal synthetic routes for 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of trifluoromethyl precursors and subsequent hydrochlorination. Key reagents include trifluoromethyl-containing propyl halides for alkylation and HCl gas for salt formation. Reaction temperature (e.g., 0–5°C during hydrochlorination) and solvent polarity (e.g., dichloromethane or THF) significantly impact intermediate stability and final yield. Purification via recrystallization using ethanol/water mixtures is recommended to remove unreacted precursors .
Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (70:30 v/v) to assess purity. Monitor at 220 nm for optimal detection of the hydrochloride salt .
- NMR : H NMR in DMSO-d6 will show characteristic peaks: δ 3.8–4.2 ppm (propoxy chain), δ 8.1–8.5 ppm (trifluoromethyl group coupling). F NMR at ~-60 ppm confirms CF presence .
- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z 294.1 (calculated for CHFNO·HCl) .
Q. What are the recommended storage conditions and solubility profiles for this compound?
- Methodological Answer : Store at -20°C in airtight, desiccated containers to prevent hydrolysis. Solubility
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | ≥30 | Room temperature |
| Water | <1 | pH 7.0 |
| Ethanol | Insoluble | - |
| Use sonication (10–15 min) for DMSO-based stock solutions . |
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported solubility or stability data across studies?
- Methodological Answer : Conduct controlled stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. Use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For solubility discrepancies, compare results across solvents with standardized purity (e.g., HPLC-grade DMSO vs. technical grade) and validate via Karl Fischer titration for water content .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer :
- Impurity Identification : Synthesize and characterize common impurities (e.g., dehalogenated byproducts, unreacted intermediates) using reference standards (e.g., EP/JP impurity guidelines) .
- Quantitative Analysis : Apply LC-MS/MS with a calibration curve (0.1–5% impurity range) and orthogonal methods like ion chromatography for chloride counterion quantification .
Q. How does the trifluoromethyl group influence this compound’s biochemical interactions in vitro?
- Methodological Answer : The CF group enhances metabolic stability and membrane permeability due to its electronegativity and lipophilicity. Design cell-based assays (e.g., Caco-2 permeability) with controls (non-fluorinated analogs) to isolate fluorine-specific effects. Use molecular docking to predict interactions with targets like enzymes or receptors, focusing on hydrophobic pockets .
Safety and Compliance
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
